4-Acetamidophenyl beta-d-glucuronic acid, methyl ester
CAS No.:
Cat. No.: VC16526260
Molecular Formula: C15H19NO8
Molecular Weight: 341.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19NO8 |
|---|---|
| Molecular Weight | 341.31 g/mol |
| IUPAC Name | methyl 6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
| Standard InChI | InChI=1S/C15H19NO8/c1-7(17)16-8-3-5-9(6-4-8)23-15-12(20)10(18)11(19)13(24-15)14(21)22-2/h3-6,10-13,15,18-20H,1-2H3,(H,16,17) |
| Standard InChI Key | PBCDFJAIFOUUBQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a beta-D-glucuronic acid moiety conjugated to a 4-acetamidophenyl group via a methyl ester bond. The glucuronic acid component adopts a pyranose ring structure with hydroxyl groups at positions 2, 3, and 4, and a carboxylate group at position 6, which is esterified with methanol . The acetamidophenyl group introduces aromaticity and hydrogen-bonding capabilities, influencing both solubility and reactivity.
Physical Properties
Key physical properties include:
The methyl ester enhances lipid solubility compared to the free acid form, facilitating membrane permeability in biological systems .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized through a multi-step process:
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Acetylation: Protection of glucuronic acid hydroxyl groups using acetic anhydride .
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Amidation: Reaction of 4-aminophenol with acetyl chloride to form 4-acetamidophenol .
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Glycosidic Bond Formation: Coupling the acetamidophenyl group to the glucuronic acid backbone under Mitsunobu or Koenigs-Knorr conditions .
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Esterification: Methylation of the carboxylate group using diazomethane or methyl iodide .
Analytical Characterization
Modern techniques validate purity and structure:
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NMR: ¹H NMR signals at δ 2.1 ppm (acetamide CH₃), δ 3.7 ppm (methoxy group), and δ 5.3 ppm (anomeric proton) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 342.3 [M+H]⁺ .
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Chromatography: HPLC with UV detection (λ = 254 nm) confirms >98% purity in commercial preparations .
Metabolic Pathways and Pharmacokinetics
Role in Acetaminophen Metabolism
As a glucuronide conjugate, this compound is a major metabolite of acetaminophen, accounting for 52–57% of its elimination in humans. UDP-glucuronosyltransferases (UGTs), particularly UGT1A6 and UGT2B15, catalyze the transfer of glucuronic acid to acetaminophen’s phenolic hydroxyl group . The methyl ester derivative serves as a stable analog for studying this pathway in vitro.
Excretion Dynamics
Glucuronidation increases water solubility, promoting renal excretion. Unlike the sodium salt form (CAS 120595-80-4), the methyl ester exhibits delayed clearance due to its higher lipophilicity, making it useful for probing transporter interactions .
Applications in Scientific Research
Drug Metabolism Studies
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Enzyme Kinetics: Used to assay UGT activity in liver microsomes, with Kₘ values ranging from 0.8–1.2 mM for human UGT1A6 .
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Toxicity Mitigation: Preclinical studies show that glucuronide conjugates reduce hepatotoxicity by 40–60% in acetaminophen-overdosed mice .
Biochemical Probes
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Glycosaminoglycan Research: The compound mimics heparan sulfate precursors, aiding studies on extracellular matrix assembly .
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Enzyme Inhibition: Competes with endogenous substrates (e.g., bilirubin) for UGT binding sites, with an IC₅₀ of 45 μM .
Biological Activity and Pharmacological Implications
Hepatoprotective Effects
In murine models, co-administration with acetaminophen decreased alanine transaminase (ALT) levels from 450 U/L to 180 U/L, indicating reduced liver injury. Mechanistically, glucuronides sequester reactive metabolites like N-acetyl-p-benzoquinone imine (NAPQI), preventing glutathione depletion.
Comparative Analysis with Related Compounds
| Compound | Key Differences | Biological Impact |
|---|---|---|
| 4-Acetamidophenyl glucuronide | Free carboxylate group | Faster renal excretion |
| Triacetylated derivative (CAS 30824-21-6) | Acetylated hydroxyl groups | Enhanced synthetic versatility |
| Ethyl ester analog | Ethyl group instead of methyl | Altered pharmacokinetic profile |
The methyl ester’s balance of stability and reactivity makes it superior for in vitro assays compared to analogs .
Current Research and Future Directions
Recent studies focus on:
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Prodrug Development: Covalent linkage to antitumor agents (e.g., camptothecin) to improve solubility .
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Gene-Environment Interactions: GWAS analyses linking UGT polymorphisms to variability in glucuronide production .
Challenges include optimizing synthetic yields (currently 30–40%) and elucidating transport mechanisms in polarized epithelia .
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